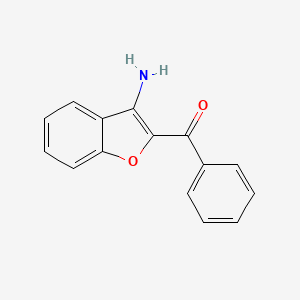

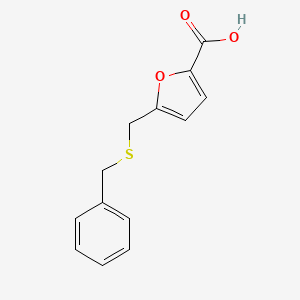

(3-Amino-1-benzofuran-2-yl)(phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzofuran-2-yl(phenyl)methanone derivatives, including compounds similar to "(3-Amino-1-benzofuran-2-yl)(phenyl)methanone," often involves the Rap-Stoermer condensation reaction. This methodology facilitates the formation of the benzofuran core, pivotal for the desired biological activities. For example, Cui et al. (2011) demonstrated a synthesis approach for benzofuran-2-yl(phenyl)methanone derivatives, evaluating them as probes for β-amyloid plaques, highlighting the utility of these compounds in biological contexts (Cui et al., 2011).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is often characterized using spectroscopic techniques, including NMR and mass spectrometry, to confirm the desired structural framework. For instance, Ali et al. (2020) synthesized and characterized benzofuran-2-yl(phenyl)methanones, providing insights into the structural attributes critical for their biological activities (Ali et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of benzofuran-2-yl(phenyl)methanone derivatives encompasses their ability to participate in various chemical transformations, including condensation reactions and modifications at the benzofuran core. These reactions are pivotal for the synthesis of compounds with desired biological or chemical properties. Ashok et al. (2017) explored solvent-free microwave-assisted synthesis for creating substituted benzofuran-2-yl(phenyl)methanones, showcasing the versatility of these compounds in chemical synthesis (Ashok et al., 2017).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity :

- A study by Kenchappa et al. (2016) synthesized a series of benzofuran derivatives, including (3-Amino-1-benzofuran-2-yl)(phenyl)methanone, and found them to exhibit antimicrobial activity. The compounds were prepared by Knoevenagel condensation and tested for their ability to inhibit microbial growth (Kenchappa et al., 2016).

- Rashmi et al. (2014) synthesized derivatives of (3-Amino-1-benzofuran-2-yl)(phenyl)methanone and evaluated their antimicrobial and antioxidant activities. The study highlighted the antibacterial properties of these compounds (Rashmi et al., 2014).

Applications in Alzheimer’s Disease Research :

- Cui et al. (2011) explored benzofuran derivatives as probes for β-amyloid plaques in Alzheimer’s Disease (AD). These derivatives, including (3-Amino-1-benzofuran-2-yl)(phenyl)methanone, showed potential for detecting β-amyloid plaques in the AD brain (Cui et al., 2011).

Synthesis and Characterization of Novel Compounds :

- Ashok et al. (2017) synthesized new benzofuran-2-yl(phenyl)methanone derivatives and evaluated their antibacterial and antifungal activities. These findings contribute to the understanding of the chemical properties and potential applications of these compounds (Ashok et al., 2017).

- Ali et al. (2020) conducted a study on benzofuran-2-yl(phenyl)methanones, focusing on their α-amylase inhibitory and radical scavenging activities. This research contributes to the understanding of the biological activities and potential therapeutic applications of these compounds (Ali et al., 2020).

Cytotoxicity and Anticancer Potential :

- Shankar et al. (2018) synthesized novel substituted benzofuran-2-yl(phenyl)methanone analogs and evaluated their antimicrobial activity and cytotoxicity. The study explored the potential of these compounds in cancer research (Shankar et al., 2018).

Zukünftige Richtungen

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications. There is a need to collect the latest information in this promising area to pave the way for future research . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .

Eigenschaften

IUPAC Name |

(3-amino-1-benzofuran-2-yl)-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c16-13-11-8-4-5-9-12(11)18-15(13)14(17)10-6-2-1-3-7-10/h1-9H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLZVWMURFZVHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357562 |

Source

|

| Record name | (3-amino-1-benzofuran-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Amino-1-benzofuran-2-yl)(phenyl)methanone | |

CAS RN |

49615-93-2 |

Source

|

| Record name | (3-amino-1-benzofuran-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1270496.png)

![5-[(Dimethylamino)methyl]-2-furoic acid](/img/structure/B1270500.png)

![3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1270510.png)